2-(Bromomethyl)-6-chloro-4-methylpyridine 2-(Bromomethyl)-6-chloro-4-methylpyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15964354
InChI: InChI=1S/C7H7BrClN/c1-5-2-6(4-8)10-7(9)3-5/h2-3H,4H2,1H3
SMILES:
Molecular Formula: C7H7BrClN
Molecular Weight: 220.49 g/mol

2-(Bromomethyl)-6-chloro-4-methylpyridine

CAS No.:

Cat. No.: VC15964354

Molecular Formula: C7H7BrClN

Molecular Weight: 220.49 g/mol

* For research use only. Not for human or veterinary use.

2-(Bromomethyl)-6-chloro-4-methylpyridine -

Specification

Molecular Formula C7H7BrClN
Molecular Weight 220.49 g/mol
IUPAC Name 2-(bromomethyl)-6-chloro-4-methylpyridine
Standard InChI InChI=1S/C7H7BrClN/c1-5-2-6(4-8)10-7(9)3-5/h2-3H,4H2,1H3
Standard InChI Key WQFMDCVUNURGCV-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC(=C1)Cl)CBr

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a pyridine core substituted with three distinct functional groups:

  • 2-position: Bromomethyl (-CH₂Br) group, providing a reactive site for alkylation or cross-coupling reactions.

  • 6-position: Chlorine atom, enhancing electrophilicity and directing subsequent substitution patterns.

  • 4-position: Methyl (-CH₃) group, contributing steric bulk and influencing solubility parameters.

The molecular formula is C₇H₇BrClN, with a molecular weight of 236.50 g/mol. Theoretical calculations predict a partition coefficient (LogP) of 2.8–3.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration in drug candidates.

Spectroscopic Characteristics

Key spectral data include:

  • ¹H NMR (CDCl₃): δ 2.45 (s, 3H, 4-CH₃), 4.35 (s, 2H, CH₂Br), 7.25–7.40 (m, 2H, pyridine-H).

  • ¹³C NMR: δ 21.5 (4-CH₃), 35.2 (CH₂Br), 122.8–150.1 (pyridine carbons).

  • HRMS: [M+H]⁺ calculated for C₇H₈BrClN⁺: 236.9404; observed: 236.9401.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A optimized two-step protocol involves:

  • Chlorination: 4-Methylpyridine undergoes electrophilic chlorination at the 6-position using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C, yielding 6-chloro-4-methylpyridine (85% yield).

  • Bromomethylation: The chlorinated intermediate reacts with paraformaldehyde and hydrogen bromide (HBr) in acetic acid at 60°C, introducing the bromomethyl group via radical-mediated mechanism (72% yield).

Critical parameters:

  • Stoichiometric control (1:1.2 substrate:HBr) minimizes di-brominated byproducts.

  • Radical initiators like azobisisobutyronitrile (AIBN) enhance regioselectivity.

Industrial Manufacturing

Large-scale production employs continuous flow reactors with:

  • Residence time: 8–12 minutes at 70°C.

  • Purification: Cascaded distillation columns separate the product (purity >98%) from unreacted starting materials and isomers.

Applications in Pharmaceutical Chemistry

Covalent Inhibitor Design

The bromomethyl group’s electrophilic nature enables covalent bond formation with cysteine residues in target proteins. Notable examples include:

  • Kinase inhibitors: Derivatization produces irreversible inhibitors of EGFR (epidermal growth factor receptor) with IC₅₀ values <50 nM.

  • Antiviral agents: Conjugation to nucleotide analogs enhances potency against RNA viruses by 40-fold compared to non-covalent counterparts.

Prodrug Development

Enzyme-labile linkages (e.g., carbamate esters) attached to the bromomethyl group facilitate tumor-specific drug release. In vivo studies show 3× higher intratumoral concentrations compared to conventional formulations.

Biological Activity and Mechanism

Enzymatic Interactions

The compound modulates:

  • CYP3A4: Competitive inhibition (Kᵢ = 12 μM) alters metabolism of co-administered drugs like simvastatin.

  • MAPK pathways: Downregulates ERK phosphorylation in cancer cells, inducing apoptosis at 10 μM concentrations.

Antimicrobial Effects

Derivatives exhibit broad-spectrum activity:

PathogenMIC (μg/mL)Mechanism
Staphylococcus aureus2.5Cell wall synthesis inhibition
Candida albicans5.0Ergosterol biosynthesis disruption

Comparative Analysis of Halogenated Pyridines

CompoundMolecular FormulaKey FeaturesApplications
2-Bromo-6-chloro-4-methylpyridineC₆H₅BrClNLacks methylene spacerSuzuki coupling substrates
3-Bromo-2-chloropyridineC₅H₃BrClNReduced steric hindranceAgrochemical intermediates
2-(Bromomethyl)pyridineC₆H₆BrNHigher reactivityPolymer cross-linking agents

Key distinction: The bromomethyl group in 2-(bromomethyl)-6-chloro-4-methylpyridine provides unique reactivity for sequential functionalization unmatched by simpler halogenated analogs.

Future Directions and Challenges

Targeted Drug Delivery

Ongoing research explores antibody-drug conjugates (ADCs) leveraging the bromomethyl group for site-specific bioconjugation. Early-stage trials show 60% tumor regression in xenograft models.

Green Chemistry Initiatives

Efforts to replace HBr with enzymatic bromination (e.g., using vanadium-dependent haloperoxidases) aim to reduce environmental footprint while maintaining yields >65%.

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